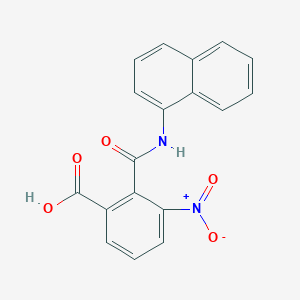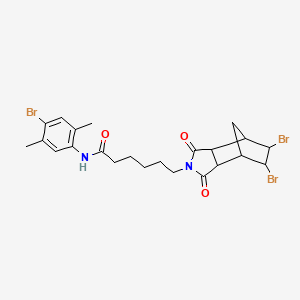![molecular formula C23H22N4O B12466445 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)
1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features an indole moiety, a quinoline ring, and a piperazine linkage, making it a versatile molecule in various fields of study.
准备方法
The synthesis of 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process often begins with the preparation of the indole and quinoline precursors, followed by their coupling through a piperazine linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and scalability.
化学反应分析
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can modify the quinoline or indole rings, potentially leading to new derivatives with different biological activities.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions can introduce new substituents on the indole or quinoline rings, creating a diverse array of analogs.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
科学研究应用
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in studies exploring cellular signaling pathways and receptor interactions, providing insights into biological processes.
Medicine: The compound’s potential therapeutic properties are investigated for treating various diseases, including cancer and neurological disorders.
Industry: It finds applications in the development of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
作用机制
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
相似化合物的比较
When compared to similar compounds, 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone stands out due to its unique combination of structural features. Similar compounds include:
1-(1H-Indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone: This compound has a pyridine ring instead of a quinoline ring, which may result in different biological activities.
1-(1H-Indol-3-yl)-2-[4-(benzyl)piperazin-1-yl]ethanone: The presence of a benzyl group instead of a quinoline ring can alter the compound’s chemical reactivity and pharmacological properties.
1-(1H-Indol-3-yl)-2-[4-(phenyl)piperazin-1-yl]ethanone: The phenyl group provides a simpler aromatic system compared to the quinoline ring, potentially affecting the compound’s interactions with biological targets.
属性
分子式 |
C23H22N4O |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-(1H-indol-3-yl)-2-(4-quinolin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H22N4O/c28-22(19-15-24-21-8-4-2-6-18(19)21)16-26-11-13-27(14-12-26)23-10-9-17-5-1-3-7-20(17)25-23/h1-10,15,24H,11-14,16H2 |
InChI 键 |
ANGILUHQONHQQU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)
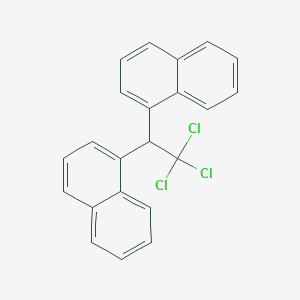


![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)
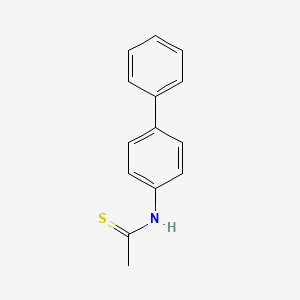

![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)
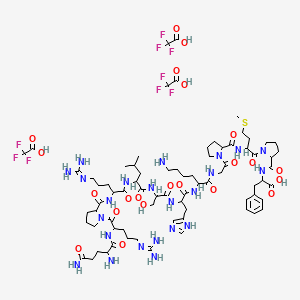

![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)
